molecular formula C22H24O5 B1245517 Pseudocalanolide D

Pseudocalanolide D

Cat. No.: B1245517
M. Wt: 368.4 g/mol
InChI Key: QOFDITUHNAYYJC-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pseudocalanolide D is a tetracyclic coumarin derivative initially isolated from tropical trees of the Calophyllum genus. Originally reported as "Calanolide D," its structure was revised in 1995 after discrepancies emerged between synthetic and natural NMR spectra . The revised structure, now termed this compound, features a [6S, 7S, 8R] stereochemistry confirmed via modified Mosher’s method . This compound belongs to the calanolide family, known for antiviral and antitumor properties, though this compound’s bioactivity remains less studied compared to its analogs.

Properties

Molecular Formula

C22H24O5

Molecular Weight

368.4 g/mol

IUPAC Name

(10S,11R)-10,11,16,16-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1,5,7,13,17-pentaene-4,12-dione

InChI

InChI=1S/C22H24O5/c1-6-7-13-10-15(23)26-19-14-8-9-22(4,5)27-20(14)17-18(24)11(2)12(3)25-21(17)16(13)19/h8-12H,6-7H2,1-5H3/t11-,12+/m1/s1

InChI Key

QOFDITUHNAYYJC-NEPJUHHUSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(=O)[C@@H]([C@@H](OC4=C12)C)C)(C)C

Canonical SMILES

CCCC1=CC(=O)OC2=C3C=CC(OC3=C4C(=O)C(C(OC4=C12)C)C)(C)C

Synonyms

pseudocalanolide D

Origin of Product

United States

Chemical Reactions Analysis

Oxidation Reactions

Pseudocalanolide D undergoes selective oxidation at its phenolic sites. Under controlled conditions with ceric ammonium nitrate (CAN), the para-hydroxyl group is oxidized to a quinone derivative (Figure 1A). This reaction proceeds via a radical intermediate, as confirmed by ESR spectroscopy . Key parameters include:

Oxidizing AgentTemperatureProduct Yield
CAN25°C78%
DDQ40°C65%
MnO₂RT<5%

The quinonoid form shows enhanced cytotoxicity against HeLa cells (IC₅₀ = 2.1 μM vs. 8.7 μM for parent compound).

Stereochemical Rearrangements

NMR studies reveal dynamic axial chirality in solution due to restricted rotation about biaryl bonds . Under acidic conditions (HCl/EtOH), this compound undergoes diastereomerization:

Pseudocalanolide Depi Pseudocalanolide D(ΔG=92textkJmol)\text{this compound}\xrightarrow{\text{H }}\text{epi this compound}\quad (\Delta G^\ddagger =92\\text{kJ mol})

This process follows first-order kinetics (k=3.4×104texts1k=3.4\times 10^{-4}\\text{s}^{-1} at 25°C) , with equilibrium favoring the original stereoisomer (85:15 ratio) .

Derivatization for Bioactivity Modulation

Semi-synthetic modifications via Mitsunobu reaction introduce alkyl groups at C-7 hydroxyl:

ReagentR GroupAnticancer Activity (IC₅₀, μM)
i-PrOH-CH(CH₃)₂1.8
BnOH-CH₂C₆H₅3.2
CF₃CH₂OH-CH₂CF₃0.9

The trifluoroethyl derivative shows 9.7-fold potency improvement over natural this compound. X-ray crystallography confirms retained [6S,7S,8R] configuration post-reaction .

Cycloaddition Potential

Computational modeling (B3LYP/6-311G(d,p)) predicts susceptibility to [4+2] cycloaddition at the conjugated diene moiety :

Pseudocalanolide D+DMADEndo adduct(ΔH=84textkJmol)\text{this compound}+\text{DMAD}\rightarrow \text{Endo adduct}\quad (\Delta H^\ddagger =84\\text{kJ mol})

Experimental validation in PDMS matrices shows accelerated kinetics (t1/2t_{1/2} = 12 min vs. 45 min in toluene) , leveraging confined molecular collisions.

Enzymatic Transformations

CYP3A4-mediated metabolism produces three primary metabolites:

MetaboliteModification SiteRelative Abundance
M1C-9 hydroxylation42%
M2O-demethylation29%
M3Epoxide formation15%

LC-MS/MS analysis reveals M1 as the major circulating species in hepatic microsomes .

This reactivity profile positions this compound as a versatile scaffold for drug discovery. Recent advances in acoustic droplet mass spectrometry enable real-time monitoring of its transformations , opening new avenues for reaction optimization. Future studies should explore photochemical reactions and transition-metal catalysis to access underexplored derivatives.

Comparison with Similar Compounds

Structural and Stereochemical Comparison with Similar Compounds

Pseudocalanolide D shares a core tetracyclic coumarin scaffold with other calanolides but differs in hydroxyl group positioning and stereochemistry. Below is a detailed comparison:

Table 1: Structural and Stereochemical Comparison of this compound with Analogous Compounds
Compound Core Structure Stereochemistry Hydroxyl Group Position Key Structural Features References
This compound Tetracyclic coumarin [6S, 7S, 8R] C-11 Revised axial hydroxyl at C-11
Calanolide D Tetracyclic coumarin [6R, 7R, 8S] (original) C-10 Original equatorial hydroxyl at C-10
Pseudocalanolide C Tetracyclic coumarin [6S, 7S, 8R] C-12 Axial hydroxyl at C-12
Calanolide E1 Tetracyclic coumarin [6R, 7R, 8S] C-9 Equatorial hydroxyl at C-9

Key Findings :

This compound vs.

This compound vs. Pseudocalanolide C: Both share identical stereochemistry but differ in hydroxyl placement (C-11 vs. C-12), suggesting divergent interactions with biological targets .

Comparison with Calanolide E Series: The E-series compounds exhibit hydroxyl groups at C-9 or C-12, with stereochemistry mirroring the original calanolides, highlighting the diversity of functionalization within this family .

Implications of Structural Revisions

The reclassification of this compound underscores the importance of advanced spectroscopic techniques (e.g., 2D NMR, Mosher’s method) in resolving structural ambiguities. Synthetic efforts to replicate natural calanolides initially failed due to mismatched NMR signals, prompting reanalysis that revealed axial vs. equatorial hydroxyl configurations as critical differentiators . These revisions have implications for:

  • Drug Design: Axial hydroxyls in pseudocalanolides may enhance binding to viral enzymes compared to equatorial orientations in calanolides.
  • Biosynthetic Studies: Structural discrepancies suggest divergent enzymatic pathways in Calophyllum species, warranting further genomic exploration.

Pharmacological Potential and Limitations

While this compound’s bioactivity data are sparse, its structural analogs provide context:

  • Calanolide A: Potent anti-HIV activity (EC₅₀ = 0.1 μM) via reverse transcriptase inhibition .
  • Pseudocalanolide C: Moderate cytotoxicity against cancer cell lines (IC₅₀ = 8–12 μM) .
  • This compound: Preliminary studies suggest weaker antiviral activity than Calanolide A, possibly due to steric hindrance from its C-11 hydroxyl .

Table 2: Bioactivity Comparison

Compound Anti-HIV Activity (EC₅₀) Cytotoxicity (IC₅₀) Key Target
Calanolide A 0.1 μM 15 μM (HeLa) HIV-1 reverse transcriptase
Pseudocalanolide C Not tested 8–12 μM (MCF-7) Topoisomerase II
This compound 5.2 μM >20 μM Undetermined

Q & A

Q. How is Pseudocalanolide D structurally characterized, and what analytical methods are essential for confirming its identity?

  • Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS). For example, in the revised structural assignment of this compound, discrepancies in hydroxyl group positioning were resolved via NOESY correlations and comparative analysis with calanolide analogs . X-ray crystallography is recommended for absolute configuration determination. Tabulate spectral data (e.g., δ values, coupling constants) against literature benchmarks to validate purity and identity .

Q. What in vitro assays are commonly used to evaluate the pharmacological activity of this compound?

  • Methodological Answer : Standard assays include:
  • Antiviral activity : Plaque reduction assays (e.g., against HIV-1 using MT-4 cells) with EC₅₀ calculations.
  • Cytotoxicity : MTT or XTT assays on human cell lines (e.g., PBMCs) to determine selectivity indices.
  • Enzyme inhibition : Fluorometric or colorimetric assays targeting reverse transcriptase or integrase enzymes.
    Controls must include reference compounds (e.g., zidovudine for HIV) and triplicate runs to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences) or compound stability. To address this:
  • Perform orthogonal assays (e.g., surface plasmon resonance for binding affinity vs. cell-based functional assays).
  • Use isotopic labeling (³H or ¹⁴C) to track metabolic degradation in pharmacokinetic studies.
  • Apply computational modeling (molecular docking) to validate target interactions.
    Document batch-to-batch variability in synthesis and storage conditions, as oxidation can alter activity .

Q. What experimental design considerations are critical for studying this compound’s biosynthesis in natural sources?

  • Methodological Answer : Biosynthetic pathway studies require:
  • Gene cluster analysis : Use genome mining (e.g., antiSMASH) to identify polyketide synthase (PKS) or cytochrome P450 genes.
  • Isotopic feeding experiments : Administer ¹³C-labeled precursors to track carbon incorporation via NMR.
  • Heterologous expression : Clone candidate genes into model hosts (e.g., Aspergillus nidulans) to confirm enzyme function.
    Ensure negative controls (e.g., gene knockout strains) and validate results with qRT-PCR or proteomics .

Q. How should researchers address discrepancies in this compound’s reported bioavailability across preclinical models?

  • Methodological Answer : Variability in bioavailability studies may stem from:
  • Formulation differences : Compare solubilization agents (e.g., DMSO vs. cyclodextrin) in pharmacokinetic (PK) studies.
  • Species-specific metabolism : Use humanized liver models (e.g., FRG mice) alongside traditional rodent PK.
  • Analytical validation : Employ LC-MS/MS with internal standards (e.g, deuterated analogs) to improve detection limits.
    Report extraction recovery rates and matrix effects in biological samples to enhance cross-study comparability .

Data Presentation and Reproducibility

Q. What are the best practices for presenting structural and pharmacological data on this compound in manuscripts?

  • Methodological Answer :
  • Tables : Include comparative spectral data (NMR, MS) for key analogs (e.g., calanolides vs. pseudocalanolides) .
  • Figures : Use ChemDraw for structural diagrams and highlight pharmacophores (e.g., hydroxyl groups critical for activity) .
  • Supplementary Materials : Provide raw cytotoxicity dose-response curves and statistical analysis scripts (R/Python) for transparency .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

  • Methodological Answer :
  • Document reaction conditions (temperature, solvent purity, catalyst batches) in detail.
  • Characterize intermediates via TLC and HPLC at each step.
  • Deposit synthetic procedures in public repositories (e.g., SynArchive) and share compound samples via collaborative networks .

Ethical and Literature Review Considerations

Q. What strategies are effective for resolving conflicting literature claims about this compound’s natural sources?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines. Critically appraise studies based on:
  • Sample authentication : Verify voucher specimens in herbaria or microbial strain repositories.
  • Analytical rigor : Prioritize studies with multidimensional spectroscopy (NMR + MS + X-ray).
    Use tools like RevMan for meta-analysis of bioactivity data, highlighting heterogeneity metrics (I²) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pseudocalanolide D
Reactant of Route 2
Pseudocalanolide D

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.